3-(Aminomethyl)thietan-3-ol
Description
3-(Aminomethyl)thietan-3-ol (CAS: 1506930-06-8) is a four-membered thietane ring derivative featuring an aminomethyl substituent at the 3-position. It is a pharmaceutical intermediate with applications in drug discovery due to its structural resemblance to bioactive molecules. The compound’s thietane core (a sulfur-containing heterocycle) and polar aminomethyl group contribute to its physicochemical properties, including solubility and hydrogen-bonding capacity. Its synthesis often involves catalytic hydrogenation or nucleophilic addition strategies, as seen in derivatives of 3-amino thietane .
Properties
IUPAC Name |
3-(aminomethyl)thietan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLIYCESQGJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thietan-3-ol can be achieved through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide. This reaction yields 3-thietanol, which can then be further modified to introduce the aminomethyl group . Another method involves the use of oxiran-2-yl methanol (glycidol) as a starting material, which undergoes a series of reactions to form the desired thietane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)thietan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
Scientific Research Applications
3-(Aminomethyl)thietan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)thietan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase and lipoxygenase, enzymes involved in the biosynthesis of eicosanoids . The compound’s unique structure allows it to interact with these enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural Analogs and Bioisosteres
Thietane- and oxetane-based compounds are studied as bioisosteres for carboxylic acids or other polar groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Thietane vs. Oxetane Rings : Thietane rings (with sulfur) exhibit lower ring strain and higher lipophilicity compared to oxetanes (oxygen-based), which are more polar and prone to hydrolysis. This makes thietanes more stable in certain biological environments .
- Sulfone Derivatives : Sulfone-containing analogs (e.g., 1,1-dioxido-thietane) show increased polarity and metabolic stability, making them suitable for targeting enzymes like cyclooxygenase (COX) .
Table 2: Pharmacological Activities of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
